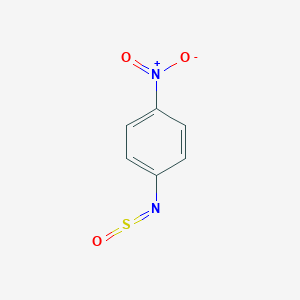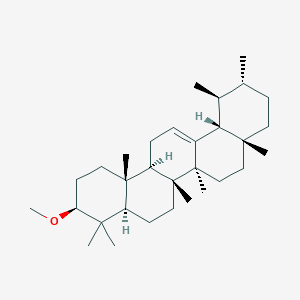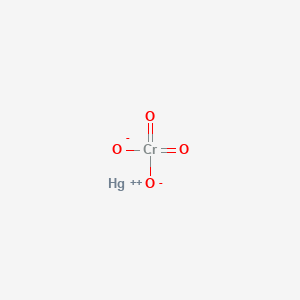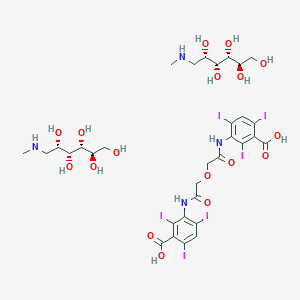
Biligram
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biligram is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized through a novel synthesis method.
Mécanisme D'action
The mechanism of action of Biligram is not fully understood. However, studies have shown that Biligram exerts its effects by modulating various signaling pathways in cells. Biligram has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. Biligram has also been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Biligram has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Biligram has also been shown to have antioxidant effects by increasing the expression of antioxidant enzymes. Additionally, Biligram has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Avantages Et Limitations Des Expériences En Laboratoire
Biligram has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Biligram is also stable and can be stored for long periods without degradation. However, Biligram has some limitations for lab experiments. It is a relatively new compound, and its safety profile is not fully understood. Additionally, Biligram has not been extensively studied in vivo, and its effects in living organisms are not fully understood.
Orientations Futures
There are several future directions for Biligram research. First, more studies are needed to fully understand the mechanism of action of Biligram. Second, studies are needed to determine the safety profile of Biligram in living organisms. Third, more studies are needed to determine the efficacy of Biligram in various disease models. Fourth, studies are needed to determine the pharmacokinetics and pharmacodynamics of Biligram in living organisms. Finally, studies are needed to determine the potential side effects of Biligram in living organisms.
Conclusion:
In conclusion, Biligram is a synthetic compound that has potential applications in various fields. It is synthesized through a novel synthesis method and has been extensively studied for its anti-inflammatory, antioxidant, and antimicrobial properties. Biligram has also been studied for its potential use in cancer therapy and neurodegenerative diseases. While Biligram has several advantages for lab experiments, its safety profile is not fully understood, and more studies are needed to determine its efficacy and potential side effects in living organisms.
Méthodes De Synthèse
Biligram is synthesized through a novel method that involves the reaction of two organic compounds, benzaldehyde, and glycine. The reaction proceeds through a condensation reaction, which results in the formation of Biligram. The synthesis method is simple, cost-effective, and yields high purity Biligram.
Applications De Recherche Scientifique
Biligram has been extensively studied for its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. Biligram has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, Biligram has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
Numéro CAS |
14317-18-1 |
|---|---|
Nom du produit |
Biligram |
Formule moléculaire |
C32H44I6N4O17 |
Poids moléculaire |
1518.1 g/mol |
Nom IUPAC |
3-[[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C18H10I6N2O7.2C7H17NO5/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32);2*4-13H,2-3H2,1H3/t;2*4-,5+,6+,7+/m.00/s1 |
Clé InChI |
HHFDMOXEMINUNX-VRWDCWMNSA-N |
SMILES isomérique |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
SMILES canonique |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Autres numéros CAS |
14317-18-1 |
Synonymes |
3,3'-(diglycoloyldiimino)bis(2,4,6-triiodobenzoic acid) 1-deoxy-1-aminoglucitol Biligram meglumine ioglycamate methylglucamine ioglycamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




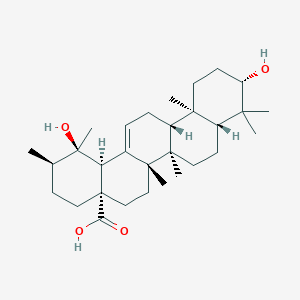
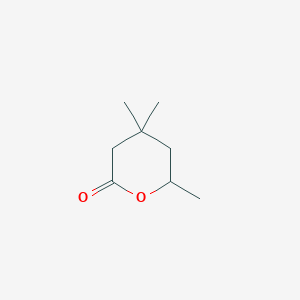
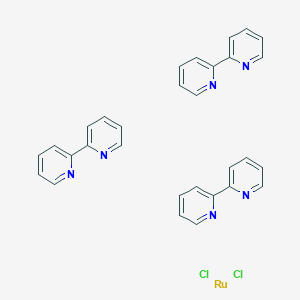
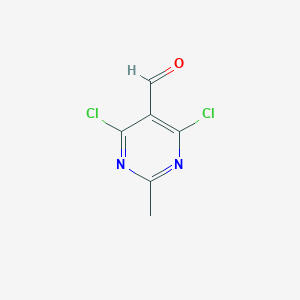

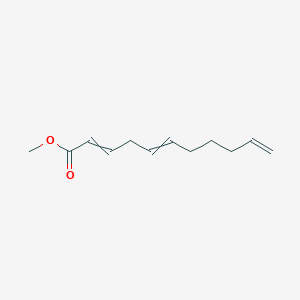
![3H-imidazo[4,5-h]quinoline](/img/structure/B81468.png)
